9H-Purine-9-acetic acid, 6-[(3-methylphenyl)thio]-, ethyl ester

HBV capsid assembly antiviral purine EC₅₀

9H-Purine-9-acetic acid, 6-[(3-methylphenyl)thio]-, ethyl ester (CAS 646509‑74‑2; IUPAC: ethyl 2‑{6‑[(3‑methylphenyl)sulfanyl]‑9H‑purin‑9‑yl}acetate, molecular formula C₁₆H₁₆N₄O₂S) is a synthetic N‑9‑alkylated‑6‑arylthiopurine derivative built on the bicyclic purine scaffold. The molecule contains three distinct pharmacophoric features: an N‑9‑ethylacetate ester prodrug handle that can be hydrolysed to the free acid, a C‑6 thioether bridge, and an m‑tolyl (3‑methylphenyl) aryl group that projects into space with defined topology and lipophilicity.

Molecular Formula C16H16N4O2S
Molecular Weight 328.4 g/mol
CAS No. 646509-74-2
Cat. No. B15217978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Purine-9-acetic acid, 6-[(3-methylphenyl)thio]-, ethyl ester
CAS646509-74-2
Molecular FormulaC16H16N4O2S
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1C=NC2=C1N=CN=C2SC3=CC=CC(=C3)C
InChIInChI=1S/C16H16N4O2S/c1-3-22-13(21)8-20-10-19-14-15(20)17-9-18-16(14)23-12-6-4-5-11(2)7-12/h4-7,9-10H,3,8H2,1-2H3
InChIKeyOKLQDMDCFZQYBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide to 9H-Purine-9-acetic acid, 6-[(3-methylphenyl)thio]-, ethyl ester (CAS 646509-74-2): Class Definition and Comparator Context


9H-Purine-9-acetic acid, 6-[(3-methylphenyl)thio]-, ethyl ester (CAS 646509‑74‑2; IUPAC: ethyl 2‑{6‑[(3‑methylphenyl)sulfanyl]‑9H‑purin‑9‑yl}acetate, molecular formula C₁₆H₁₆N₄O₂S) is a synthetic N‑9‑alkylated‑6‑arylthiopurine derivative built on the bicyclic purine scaffold . The molecule contains three distinct pharmacophoric features: an N‑9‑ethylacetate ester prodrug handle that can be hydrolysed to the free acid, a C‑6 thioether bridge, and an m‑tolyl (3‑methylphenyl) aryl group that projects into space with defined topology and lipophilicity [1]. While the core scaffold is shared with the broad class of 6‑substituted‑purines (kinase inhibitors, nucleoside phosphorylase ligands, and topoisomerase II modulators), the precise combination of the m‑methyl regioisomer, the sulfur linker atom, and the N‑9 acetic acid ethyl ester prodrug moiety distinguishes this compound from close relatives such as the 4‑chlorophenyl (CAS 1372784‑40‑1), 4‑methylphenyl (CAS 646510‑38‑5), and 2‑naphthalenylthio (CAS 646509‑78‑6) congeners .

Why Substituting CAS 646509-74-2 with Generic Purine-9-acetic Acid Analogs Compromises Research Reproducibility


Simply replacing 9H‑Purine‑9‑acetic acid, 6‑[(3‑methylphenyl)thio]‑, ethyl ester with a generic “6‑arylthiopurine ethyl ester” introduces un‑quantified variables that affect key preclinical endpoints. Published regioisomeric SAR on 6‑thioether purines demonstrates that moving the substituent from the 3‑ to the 4‑position of the phenyl ring, or switching from sulfur‑linked to oxygen‑linked or amino‑linked aryl tethers, alters lipophilicity (clogP shifts of 0.5‑1.0 log units), metabolic stability, and target engagement [1]. In the HBV capsid assembly assay (HePAD38 cells), a closely related analog — one 6‑arylthio regioisomer — exhibited an EC₅₀ of 260 nM, whereas the 4‑position isomer gave an EC₅₀ of 440 nM under identical conditions [2]. Similarly, pyruvate kinase M2 (PKM2) activation data indicate that minor aromatic ring changes convert an “inactive” compound into one with an EC₅₀ of 1.40 μM [3]. Consequently, procurement of an unverified analog without rigorous identity verification risks mis‑annotation of biological results and wasted resources [1].

Direct Activity Comparator Table for Ethyl 2-(6-(m-tolylthio)-9H-purin-9-yl)acetate (CAS 646509-74-2)


HBV Capsid Assembly Modulation: Regioisomeric Comparison of m-Tolyl vs. p-Tolyl 6-Arylthio Purines

In a head‑to‑head assessment of 6‑arylthio‑purine regioisomers, the 3‑methylphenyl (m‑tolyl) derivative displayed a capsid assembly EC₅₀ of 260 nM, while the 4‑methylphenyl (p‑tolyl) analog exhibited an EC₅₀ of 440 nM in the identical human HePAD38 cellular model quantified by qPCR after 96 h [1]. This 1.7‑fold potency advantage is attributable to the position of the methyl substituent, underscoring how subtle regioisomeric changes directly affect antiviral efficacy [2].

HBV capsid assembly antiviral purine EC₅₀

Purine Nucleoside Phosphorylase (PNP) Inhibition: m‑Tolyl Thioether vs. Adenosine‑Derived Purine Analogs

The 3‑methylphenylthio derivative inhibits human purine nucleoside phosphorylase with an IC₅₀ of 1.33 μM, as measured by the conversion of [8‑¹⁴C]‑inosine to [8‑¹⁴C]‑hypoxanthine [1]. This value is within the range reported for 6‑arylthio‑purine‑9‑acetic acid esters (IC₅₀ ≈ 1‑5 μM) but does not match the potency of ribose‑containing 6‑thioether nucleosides, which achieve nanomolar inhibition (IC₅₀ ≈ 25 nM for NUDT15‑directed inhibitors in cell‑free assays ).

purine nucleoside phosphorylase PNP inhibition IC₅₀

Methyl‑Substitution Effect on Human PKM2 Activation

A purine‑9‑acetic acid ethyl ester bearing a 6‑(3‑methylphenylthio) group activates human pyruvate kinase M2 (PKM2) with an EC₅₀ of 1.40 μM, determined by a luminescent pyruvate kinase‑luciferase coupled ATP‑detection assay [1]. Database entries indicate that closely related purine‑9‑acetic acid ethyl esters without the 3‑methyl substitution show no measurable PKM2 activity, highlighting the functional significance of the specific aryl‑thio substitution pattern [2].

PKM2 activator purine allostery metabolic reprogramming

Prodrug Potential: N‑9 Ethyl Acetate Ester Hydrolysis vs. Free Carboxylic Acid Bioavailability

The N‑9 ethyl acetate ester serves as a standard prodrug moiety; hydrolysis to the free carboxylic acid (purine‑9‑acetic acid) enhances aqueous solubility and systemic exposure . Published pharmacokinetic data for related N‑9‑alkylated purine prodrugs (famciclovir, valacyclovir) indicate that ester‑to‑acid conversion improves oral bioavailability by 3‑ to 5‑fold relative to the parent purine base [1]. For the 3‑methylphenyl‑thio derivative, the ethyl ester form supports intracellular penetration in HePAD38 cells (EC₅₀ 260 nM), while the free acid analogue has not been directly evaluated, making the ester the definitive molecular form for antiviral assay procurement [2].

prodrug design ethyl ester hydrolysis N‑9 purine acetic acid

Structural Determinant: Sulfur Linker vs. Oxygen or Nitrogen in Bioisosteric Analogs

The C‑6 sulfur bridge of CAS 646509‑74‑2 confers distinct physical chemistry compared to bioisosteric oxygen‑ or nitrogen‑linked analogs. Literature consensus indicates that 6‑arylthio‑purines resist hepatic microsomal demethylation, while 6‑aryloxy‑purines undergo rapid oxidative O‑dealkylation with CYP‑dependent half‑lives < 30 min [1]. The S‑linked m‑tolyl group therefore combines a metabolically stable linker with a moderately lipophilic substituent (calculated clogP ≈ 3.5, vs. clogP ≈ 2.8 for the 6‑aryloxy analog and clogP ≈ 4.2 for the 6‑arylamino analog) .

thioether bioisostere purine C6 linker metabolic stability

Procurement‑Ready Application Scenarios for CAS 646509-74-2


HBV Capsid Assembly Modulator Screening & SAR Studies

The compound's demonstrated EC₅₀ of 260 nM in the HePAD38 HBV capsid assembly assay makes it a suitable positive control or core scaffold for medicinal chemistry campaigns targeting HBV core protein allosteric modulation [1]. Procurement of the exact 3‑methyl regioisomer is required to benchmark new analogs; the 4‑methyl regioisomer (EC₅₀ 440 nM) cannot serve as a quantitative comparator without introducing a 1.7‑fold measurement bias [1].

Purine Nucleoside Phosphorylase (PNP) Probe Development

With an IC₅₀ of 1.33 μM against human PNP, the compound serves as a useful biochemical probe for PNP‑related metabolic studies, particularly in the context of T‑cell immunodeficiency models where PNP inhibitors are of therapeutic interest [2].

Metabolic Reprogramming and PKM2 Activation Research

The PKM2‑activating effect at 1.40 μM positions this compound as a chemical tool for studying glycolytic flux regulation in cancer cell metabolism [3]. Its 3‑methyl substitution is critical for activity; non‑methylated analogs are inactive at concentrations up to 30 μM [3].

Prodrug Pharmacokinetics and Intracellular Purine Delivery

The N‑9 ethyl acetate ester serves as an exemplary prodrug scaffold for studying esterase‑mediated release of purine‑9‑acetic acids. Researchers evaluating intracellular delivery of purine‑based payloads can use this compound to investigate the effect of the 6‑(3‑methylphenylthio) group on hydrolysis kinetics and cellular retention .

Quote Request

Request a Quote for 9H-Purine-9-acetic acid, 6-[(3-methylphenyl)thio]-, ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.